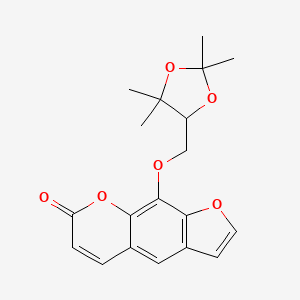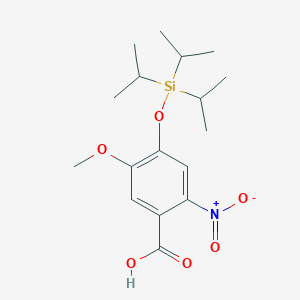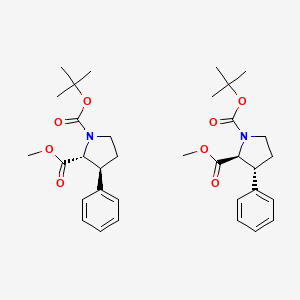
Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-1-(tert-butyl) 2-méthyl (2R,3S)-3-phénylpyrrolidine-1,2-dicarboxylate est un composé organique complexe présentant une structure unique qui comprend un cycle pyrrolidine substitué par des groupes tert-butyle, méthyle et phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Rel-1-(tert-butyl) 2-méthyl (2R,3S)-3-phénylpyrrolidine-1,2-dicarboxylate implique généralement des réactions organiques à plusieurs étapes. Les étapes clés comprennent la formation du cycle pyrrolidine et l’introduction des substituants tert-butyle, méthyle et phényle. Les réactifs courants utilisés dans ces réactions comprennent les réactifs organométalliques, les groupes protecteurs et les catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Rel-1-(tert-butyl) 2-méthyl (2R,3S)-3-phénylpyrrolidine-1,2-dicarboxylate peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou réduire les doubles liaisons.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile pour remplacer des substituants spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, l’hydrure de lithium et d’aluminium) et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir le résultat souhaité.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou contenant des carbonyles, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des halogènes ou des groupes alkyles.
Applications De Recherche Scientifique
Rel-1-(tert-butyl) 2-méthyl (2R,3S)-3-phénylpyrrolidine-1,2-dicarboxylate a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme unité de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Enquête sur son activité biologique potentielle, y compris les interactions avec les enzymes et les récepteurs.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, telles que l’activité anti-inflammatoire ou anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme D'action
Le mécanisme d’action de Rel-1-(tert-butyl) 2-méthyl (2R,3S)-3-phénylpyrrolidine-1,2-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, ce qui conduit à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Rel-1-(tert-butyl) 2-méthyl (2R,3S)-3-phénylpyrrolidine-1,2-dicarboxylate peut être comparé à d’autres composés similaires, tels que :
Rel-1-(tert-butyl) 2-méthyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate : Structure similaire mais avec un groupe hydroxyle au lieu d’un groupe phényle.
Rel-tert-butyl (2R,4S)-2-(aminométhyl)-4-hydroxypipéridine-1-carboxylate : Contient un cycle pipéridine et un groupe aminométhyle.
Le caractère unique de Rel-1-(tert-butyl) 2-méthyl (2R,3S)-3-phénylpyrrolidine-1,2-dicarboxylate réside dans son motif de substitution spécifique et les propriétés chimiques et biologiques qui en résultent.
Propriétés
Formule moléculaire |
C34H46N2O8 |
|---|---|
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate;1-O-tert-butyl 2-O-methyl (2S,3R)-3-phenylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/2C17H23NO4/c2*1-17(2,3)22-16(20)18-11-10-13(14(18)15(19)21-4)12-8-6-5-7-9-12/h2*5-9,13-14H,10-11H2,1-4H3/t2*13-,14+/m10/s1 |
Clé InChI |
HCKVCYQEWXPCHP-DZYJZKBLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



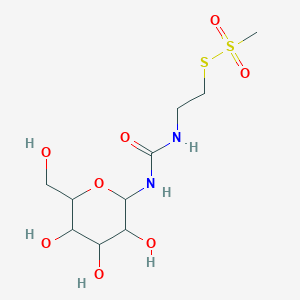

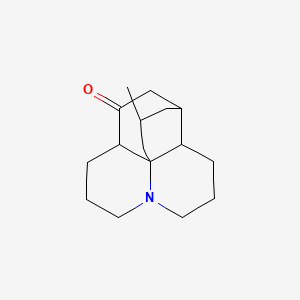
![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)
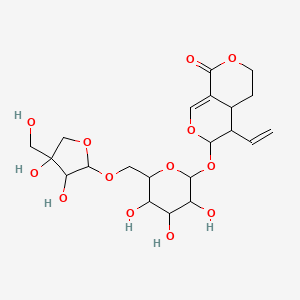
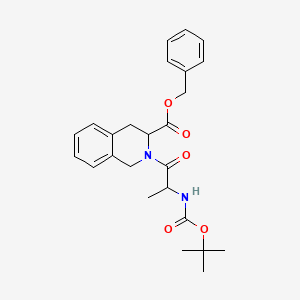
![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)

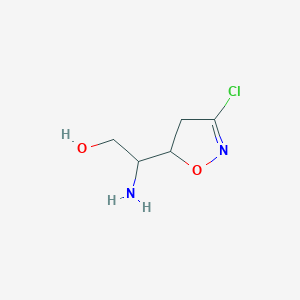
![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
